L-Glutaminyl-L-serine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5875-40-1 |
|---|---|
Molecular Formula |
C8H15N3O5 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H15N3O5/c9-4(1-2-6(10)13)7(14)11-5(3-12)8(15)16/h4-5,12H,1-3,9H2,(H2,10,13)(H,11,14)(H,15,16)/t4-,5-/m0/s1 |
InChI Key |
UKKNTTCNGZLJEX-WHFBIAKZSA-N |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NC(CO)C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Synthesis Methodologies and Mechanistic Investigations of L Glutaminyl L Serine
Chemical Synthesis Approaches for Dipeptides Containing Glutamine and Serine Residues
Chemical synthesis provides a robust and versatile platform for producing L-Glutaminyl-L-serine. The primary challenge lies in selectively forming the peptide bond between the α-carboxyl group of glutamine and the α-amino group of serine while preventing unwanted side reactions involving their reactive side chains—the amide group of glutamine and the hydroxyl group of serine. creative-peptides.comnih.gov This is accomplished through the strategic use of protecting groups. nih.gov The two main strategies are solution-phase synthesis and solid-phase peptide synthesis (SPPS). researchgate.net
Solution-Phase Peptide Synthesis Strategies
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves the sequential coupling of protected amino acids in a solvent system. researchgate.netamericanpeptidesociety.org In this classical approach, the reactants are dissolved in an appropriate organic solvent. ekb.eg The synthesis of this compound begins with the protection of the N-terminus of L-glutamine and the C-terminus of L-serine. The unprotected carboxyl group of glutamine is then activated by a coupling reagent, facilitating its reaction with the free amino group of serine to form the dipeptide. americanpeptidesociety.orgmasterorganicchemistry.com
A key advantage of solution-phase synthesis is the ability to purify and characterize intermediates at each step, ensuring high purity of the final product. nih.gov However, the process can be time-consuming and labor-intensive, especially as the peptide chain grows, though this is less of a concern for a simple dipeptide. masterorganicchemistry.com The strategy requires careful planning of protecting groups to allow for selective deprotection without affecting the newly formed peptide bond or other protected functional groups. researchgate.net
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-phase peptide synthesis (SPPS), developed by R. Bruce Merrifield, has become the standard method for chemical peptide synthesis. bachem.compeptide.com This technique involves anchoring the C-terminal amino acid, L-serine, to an insoluble polymer resin. bachem.com The synthesis then proceeds by sequentially adding the next amino acid, L-glutamine. Each cycle of addition consists of two main steps: the deprotection of the α-amino group of the resin-bound residue and the coupling of the next N-α-protected amino acid. bachem.comresearchgate.net
The key benefit of SPPS is the simplification of the purification process; excess reagents and soluble by-products are removed by simple filtration and washing of the resin. bachem.com This allows for the use of excess reagents to drive the coupling reactions to completion. peptide.com Once the desired sequence is assembled, the dipeptide is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA), which also removes the side-chain protecting groups. researchgate.netiris-biotech.de The choice of resin is critical; for instance, 2-chlorotrityl chloride (2-CTC) resin is often used as it is sensitive to moisture and allows for the cleavage of the peptide under mild acidic conditions that can preserve certain protecting groups if needed. almacgroup.com
The most common SPPS chemistry is the Fmoc/tBu strategy. iris-biotech.de In this approach, the temporary N-α-protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while permanent side-chain protecting groups are acid-labile, such as the tert-butyl (tBu) group. researchgate.netiris-biotech.de
Advanced Coupling Reagents and Protecting Group Chemistry
The success of both solution-phase and solid-phase synthesis hinges on the choice of coupling reagents and protecting groups.
Protecting Groups: To synthesize this compound, specific protecting groups are required for the reactive side chains of both amino acids to prevent undesirable side reactions. nih.gov
Glutamine (Gln): The side-chain amide can undergo dehydration to form a nitrile when activated with carbodiimide (B86325) reagents. peptide.compeptide.com To prevent this, the trityl (Trt) group is commonly used to protect the amide nitrogen in Fmoc-based SPPS. peptide.com
Serine (Ser): The hydroxyl group on the side chain must be protected to avoid O-acylation during coupling. creative-peptides.com In Fmoc chemistry, the tert-butyl (tBu) ether is a standard protecting group for serine's hydroxyl function. creative-peptides.comcreative-peptides.com
α-Amino Group: The N-terminus is temporarily protected, most commonly with Fmoc (removed by a base like piperidine) or tert-butoxycarbonyl (Boc) (removed by an acid like TFA). creative-peptides.comcreative-peptides.com
Interactive Table of Common Protecting Groups for Glutamine and Serine Synthesis
| Functional Group | Amino Acid | Protecting Group | Abbreviation | Deprotection Condition |
|---|---|---|---|---|
| α-Amino | Glutamine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) creative-peptides.com |
| α-Amino | Glutamine | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) creative-peptides.com |
| Side-Chain Amide | Glutamine | Triphenylmethyl | Trt | Acid (e.g., TFA) peptide.com |
| Side-Chain Hydroxyl | Serine | tert-Butyl | tBu | Acid (e.g., TFA) creative-peptides.com |
| α-Carboxyl | Serine | Benzyl ester | Bzl | Catalytic Hydrogenation researchgate.net |
Coupling Reagents: These reagents activate the C-terminal carboxyl group of the incoming amino acid to facilitate peptide bond formation. bachem.com Modern coupling reagents are designed to be highly efficient, fast, and minimize the risk of racemization. bachem.comsigmaaldrich.com They are often categorized as carbodiimides, phosphonium (B103445) salts, or aminium/uronium salts. bachem.com
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective activators. americanpeptidesociety.orgpeptide.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress racemization. americanpeptidesociety.org
Phosphonium Salts: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a common phosphonium-based reagent. bachem.com
Aminium/Uronium Salts: HBTU, TBTU, and HATU are highly popular and efficient reagents. peptide.combachem.com HATU, which forms a highly reactive HOAt ester, is particularly effective for difficult couplings. sigmaaldrich.com More recent developments include COMU, which is based on OxymaPure and is considered safer than benzotriazole-based reagents as it avoids potentially explosive by-products. bachem.comsigmaaldrich.com
Interactive Table of Advanced Coupling Reagents
| Reagent Class | Example Reagent | Full Name | Key Features |
|---|---|---|---|
| Carbodiimide | DIC | N,N'-Diisopropylcarbodiimide | Cost-effective; byproduct is a soluble urea (B33335). americanpeptidesociety.orgpeptide.com |
| Aminium/Uronium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Popular, efficient, and forms soluble byproducts. peptide.com |
| Aminium/Uronium | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for sterically hindered couplings; based on HOAt. sigmaaldrich.com |
| Aminium/Uronium | COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High efficiency comparable to HATU, with improved safety profile (Oxyma-based). bachem.com |
Stereochemical Control and Purity Assessment in Synthetic Pathways
Stereochemical Control: Maintaining the stereochemical integrity of the amino acids is paramount, as the biological activity of peptides is highly dependent on their specific three-dimensional structure. The synthesis of this compound requires that both constituent amino acids remain in their L-configuration. The primary strategy for achieving this is to start with enantiomerically pure L-amino acids. nih.govyoutube.com The risk of racemization (conversion of the L-form to a mixture of L and D forms) is highest during the activation step of the carboxyl group. researchgate.net The use of modern coupling reagents, such as HATU or COMU, in combination with additives like HOBt or OxymaPure, significantly minimizes this side reaction. sigmaaldrich.comacs.org
Purity Assessment: After synthesis and cleavage from the resin (in SPPS), the crude peptide product is a mixture containing the target dipeptide along with various impurities. creative-proteomics.com These impurities can include truncated or deleted sequences, or peptides with remaining protecting groups. creative-proteomics.comalmacgroup.com Therefore, rigorous purity analysis is essential. The standard and most powerful techniques for this are:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the target peptide from impurities based on hydrophobicity. creative-proteomics.compepdd.com The purity is determined by comparing the area of the product peak to the total area of all peaks in the chromatogram. gyrosproteintechnologies.com
Mass Spectrometry (MS): This method is used to confirm the identity of the synthesized peptide by verifying that its molecular weight matches the theoretical calculated mass. pepdd.comgyrosproteintechnologies.com Coupling HPLC with MS (LC-MS) provides both purity data and mass confirmation in a single analysis. jpt.com
For stringent applications, purity levels of >95% or even >98% are often required, which necessitates a final purification step, almost always performed using preparative RP-HPLC. gyrosproteintechnologies.com
Enzymatic Synthesis Routes for this compound
Enzymatic synthesis offers an alternative to chemical methods, providing high specificity and stereoselectivity under mild, environmentally friendly conditions.
Exploration of Amino Acid Ligases and Proteases in Peptide Bond Formation
L-Amino Acid Ligases (LALs): LALs (EC 6.3.2.28) are a class of enzymes that catalyze the formation of a peptide bond between two L-amino acids in an ATP-dependent reaction. researchgate.netnih.gov They belong to the ATP-grasp superfamily and function by activating a carboxyl group via an acyl-phosphate intermediate. researchgate.netsci-hub.se The discovery of various LALs with different substrate specificities has opened new possibilities for the biosynthesis of specific dipeptides. sci-hub.semdpi.com
For the synthesis of this compound, an LAL would need to accept L-glutamine as the N-terminal substrate and L-serine as the C-terminal substrate. The substrate specificity of LALs can be quite distinct; for example, RizA from Bacillus subtilis has a high specificity for an N-terminal arginine, while BacD (YwfE), also from B. subtilis, prefers smaller amino acids at the N-terminus and larger ones at the C-terminus. researchgate.netmdpi.com The LAL from Pseudomonas syringae, TabS, has demonstrated exceptionally broad substrate specificity, detecting 136 out of 231 tested amino acid combinations, making it a potential candidate for synthesizing a wide variety of dipeptides. nih.gov The feasibility of using a specific LAL for Gln-Ser synthesis would depend on its unique substrate binding pocket.
Proteases: Proteases are enzymes that typically catalyze the hydrolysis (cleavage) of peptide bonds. youtube.comkhanacademy.org However, under specific non-aqueous or low-water conditions, the thermodynamic equilibrium of the reaction can be shifted to favor synthesis over hydrolysis. nih.gov This process, known as reverse proteolysis or kinetically controlled synthesis, can be used to form peptide bonds. Serine proteases, such as chymotrypsin, are one class of enzymes that can be used for this purpose. nih.govwikipedia.org The mechanism involves the formation of an acyl-enzyme intermediate, which, instead of being attacked by water (hydrolysis), is attacked by the amino group of the second amino acid (synthesis). The success of this approach for this compound would depend on finding a protease that recognizes the C-terminus of glutamine (or a suitable ester derivative) and allows for the efficient nucleophilic attack by serine.
Substrate Specificity and Kinetic Mechanisms of Relevant Enzymes
The principal enzyme responsible for the synthesis of γ-L-glutamyl-L-serine is γ-glutamyltranspeptidase (GGT; EC 2.3.2.2), also known as γ-glutamyltransferase. This enzyme is not only central to the synthesis of this specific dipeptide but plays a crucial role in the γ-glutamyl cycle, a pathway responsible for the breakdown and synthesis of glutathione (B108866) and the transport of amino acids across cell membranes. nih.govfrontiersin.orgnih.gov
Kinetic Mechanism of γ-Glutamyltranspeptidase (GGT)
GGT facilitates the transfer of a γ-glutamyl moiety from a donor molecule to an acceptor. nih.govfrontiersin.org The reaction mechanism is a two-step process often described as a Ping-Pong mechanism: nih.gov
Acylation: The enzyme first binds to a γ-glutamyl donor, such as glutathione or L-glutamine. A nucleophilic residue in the enzyme's active site attacks the γ-glutamyl group, leading to the formation of a covalent γ-glutamyl-enzyme intermediate and the release of the rest of the donor molecule (e.g., cysteinylglycine (B43971) from glutathione). nih.govfrontiersin.org
Deacylation: The γ-glutamyl-enzyme intermediate then binds an acceptor molecule. The acceptor, which can be an amino acid (like L-serine), a peptide, or water, attacks the intermediate, transferring the γ-glutamyl group to the acceptor and regenerating the free enzyme. nih.govfrontiersin.org If water is the acceptor, the reaction is a hydrolysis, yielding glutamate (B1630785). nih.gov
The active site of GGT is located in its smaller subunit. nih.gov In bacterial GGTs, a conserved threonine residue at the N-terminus acts as the catalytic nucleophile. nih.gov In human GGT, mutagenesis studies have identified two serine residues, Ser-451 and Ser-452, as critical for catalysis. Substitution of these residues dramatically reduces the enzyme's maximal velocity (Vmax) with minimal effect on the Michaelis constant (Km) for the donor substrate, suggesting their involvement in stabilizing the transition state or acting as nucleophiles.
Interestingly, L-serine can also act as a competitive inhibitor of GGT. When combined with borate, the resulting serine-borate complex functions as a potent transition-state analog inhibitor, highlighting the intimate interaction of serine with the enzyme's active site. nih.gov
Substrate Specificity of γ-Glutamyltranspeptidase (GGT)
GGT exhibits broad specificity for both the γ-glutamyl donor and the acceptor substrate. While glutathione is a primary physiological donor, other molecules like L-glutamine can also serve this role. nih.gov
The acceptor specificity is particularly wide, encompassing a variety of L-amino acids and small peptides. frontiersin.orgnih.gov This promiscuity allows for the synthesis of numerous γ-glutamyl peptides, including γ-L-glutamyl-L-serine. Studies on GGT from various sources have sought to quantify this specificity. For instance, research on the extracellular GGT from Bacillus subtilis SK11.004 demonstrated varied reactivity with different amino acid acceptors. The enzyme showed a preference for imino acids like L-proline, followed by aromatic and basic amino acids. nih.gov While dipeptides are generally better acceptors than free amino acids for Bacillus subtilis GGT, the enzyme is capable of utilizing a range of single amino acids. nih.govoup.com
The following table presents the relative transpeptidation activity of GGT from Bacillus subtilis SK11.004 with various L-amino acids as acceptors, using L-glutamine as the γ-glutamyl donor. This data illustrates the enzyme's capacity to utilize L-serine as a substrate, although it is not the most preferred acceptor among all amino acids.
Table 1. Relative Activity of Bacillus subtilis SK11.004 γ-Glutamyltranspeptidase with Various L-Amino Acid Acceptors.
The activity with L-Glutamine as the acceptor (autotranspeptidation) is set to 100%. Data derived from studies on the transpeptidation reaction using L-Glutamine as the donor substrate.
| Acceptor Substrate | Relative Activity (%) |
|---|---|
| L-Glutamine | 100 |
| L-Proline | 125.1 |
| L-Phenylalanine | 114.8 |
| L-Tyrosine | 110.3 |
| L-Tryptophan | 105.4 |
| L-Arginine | 85.2 |
| L-Lysine | 81.5 |
| L-Histidine | 79.9 |
| L-Methionine | 75.3 |
| L-Alanine | 70.1 |
| Glycine (B1666218) | 65.8 |
| L-Valine | 55.2 |
| L-Serine | 50.6 |
| L-Threonine | 48.3 |
| L-Isoleucine | 40.1 |
| L-Leucine | 35.7 |
| L-Aspartic Acid | 10.5 |
| L-Glutamic Acid | 8.9 |
Metabolic Pathways and Intermediary Roles of L Glutaminyl L Serine
Contribution to Protein and Biomacromolecule Biosynthesis
Both L-glutamine and L-serine, released from the hydrolysis of L-Glutaminyl-L-serine, are fundamental building blocks for the synthesis of proteins and other essential biomacromolecules.
L-Glutamine is one of the 20 proteinogenic amino acids and is the most abundant free amino acid in the human body. wikipedia.orgclevelandclinic.org It plays a crucial role in protein synthesis, not only as a structural component but also by influencing various metabolic processes that support cell growth and proliferation. metabolicnutrition.comnih.govoup.com Studies have shown that glutamine can stimulate protein synthesis in intestinal epithelial cells, an effect linked to its role in providing energy. nih.gov Furthermore, glutamine availability can regulate the expression of specific proteins with health-promoting effects in intestinal cells. nih.gov
| Amino Acid | Role in Biosynthesis | Key Research Findings |
| L-Glutamine | - Direct incorporation into proteins. wikipedia.org - Energy source for protein synthesis. nih.gov - Regulation of protein expression. nih.gov | - Stimulates protein synthesis in enterocytes. nih.gov - Essential for the synthesis of nucleotides and other amino acids. wikipedia.org |
| L-Serine | - Direct incorporation into proteins. researchgate.net - Precursor for glycine (B1666218) and cysteine synthesis. nih.gov - Precursor for phospholipid and sphingolipid synthesis. wikipedia.orgwebmd.com | - Essential for the production of other amino acids and macromolecules. nih.gov |
Interplay with One-Carbon Metabolism and Folate/Methionine Cycles
The breakdown of this compound provides L-serine and L-glutamine, both of which are central to one-carbon metabolism, a critical network of reactions for the synthesis of nucleotides and for methylation processes.
L-Serine is a primary donor of one-carbon units to the folate cycle. researchgate.netbsubcyc.org Through the action of serine hydroxymethyltransferase (SHMT), L-serine is reversibly converted to glycine, transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. This molecule is a key intermediate in the folate cycle, which is essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. casadesante.com The folate cycle is intricately linked to the methionine cycle, where a derivative of 5,10-methylenetetrahydrofolate is used to remethylate homocysteine to methionine. Methionine is the precursor of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. wikipedia.orgcellsignal.com
L-Glutamine , while not a direct one-carbon donor, plays a crucial supportive role. Glutamine metabolism is interconnected with one-carbon metabolism, particularly under conditions of nutrient stress. nih.govnih.gov For instance, in certain cancer cells, glutamine deprivation can lead to an upregulation of the serine synthesis pathway and one-carbon metabolism to support cell survival. nih.govresearchgate.net Glutamine's role in nucleotide synthesis also highlights its indirect but vital connection to one-carbon metabolism, as it provides nitrogen atoms for the synthesis of purine (B94841) and pyrimidine (B1678525) rings. nih.gov
| Molecule | Role in One-Carbon Metabolism | Connection to Folate/Methionine Cycles |
| L-Serine | - Primary donor of one-carbon units. researchgate.netbsubcyc.org | - Directly fuels the folate cycle by producing 5,10-methylenetetrahydrofolate. casadesante.com - Supports the methionine cycle through the provision of one-carbon units for homocysteine remethylation. wikipedia.org |
| L-Glutamine | - Indirectly supports one-carbon metabolism. nih.govnih.gov | - Its metabolism is upregulated to support one-carbon pathways under nutrient stress. nih.gov - Provides nitrogen for nucleotide synthesis, a major output of one-carbon metabolism. nih.gov |
Participation in Glutathione (B108866) Biosynthesis and Cellular Redox Homeostasis
The constituent amino acids of this compound, L-glutamine and L-serine, are both pivotal for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant, and thus play a critical role in cellular redox homeostasis.
L-Glutamine is a direct precursor for glutamate (B1630785), one of the three amino acids that constitute glutathione (the other two being cysteine and glycine). nih.govnih.gov The synthesis of glutathione is highly dependent on the availability of its precursor amino acids. researchgate.net Glutamine is readily transported into cells and converted to glutamate, making it a key contributor to the glutathione pool. nih.gov By bolstering glutathione levels, glutamine helps to protect cells from oxidative damage caused by reactive oxygen species (ROS). casadesante.comnih.gov
L-Serine contributes to glutathione synthesis indirectly but no less importantly. L-serine is a precursor for the synthesis of cysteine via the transsulfuration pathway. researchgate.net Cysteine is often the rate-limiting amino acid for glutathione synthesis. Therefore, by providing the backbone for cysteine production, L-serine plays a crucial role in maintaining cellular glutathione levels and antioxidant capacity. nih.gov
| Amino Acid | Contribution to Glutathione Synthesis | Impact on Redox Homeostasis |
| L-Glutamine | - Direct precursor of glutamate, a key component of glutathione. nih.govnih.gov | - Supports cellular defense against oxidative stress by maintaining glutathione levels. casadesante.comnih.gov |
| L-Serine | - Precursor for cysteine synthesis, a rate-limiting amino acid for glutathione production. researchgate.netnih.gov | - Indirectly maintains antioxidant capacity by ensuring the availability of cysteine for glutathione synthesis. nih.gov |
Connections to Phospholipid and Sphingolipid Metabolic Networks
The hydrolysis of this compound provides precursors for the synthesis of essential membrane lipids, including phospholipids (B1166683) and sphingolipids, which are vital for cell structure, signaling, and function.
L-Serine is a direct and indispensable precursor for the synthesis of both phosphatidylserine (B164497) (a phospholipid) and sphingolipids. clevelandclinic.orgwebmd.comresearchgate.net The synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase. nih.govyoutube.com Sphingolipids are integral components of cell membranes and are involved in a wide array of cellular processes, including signal transduction, cell growth, and apoptosis. nih.gov Similarly, phosphatidylserine is synthesized from L-serine and is a key component of cell membranes, with important roles in signaling and the regulation of enzyme activity. researchgate.net
L-Glutamine can also contribute to lipid synthesis, particularly in rapidly proliferating cells and under certain metabolic conditions like hypoxia. wikipedia.orgnih.gov Glutamine can serve as a carbon source for the synthesis of fatty acids. nih.gov This occurs through a process called reductive carboxylation, where glutamine-derived α-ketoglutarate is converted to citrate (B86180), a precursor for fatty acid synthesis. cellsignal.com
| Component | Role in Lipid Metabolism | Specific Pathways |
| L-Serine | - Direct precursor for phosphatidylserine and sphingolipids. clevelandclinic.orgwebmd.com | - Initiates sphingolipid synthesis via serine palmitoyltransferase. nih.govyoutube.com - Incorporated into phosphatidylserine. researchgate.net |
| L-Glutamine | - Carbon source for fatty acid synthesis. nih.gov | - Undergoes reductive carboxylation to produce citrate for lipogenesis. cellsignal.com |
Dynamics within Amino Acid Salvage and Degradation Pathways
L-glutamine and L-serine, derived from this compound, are integrated into the complex network of amino acid metabolism, including salvage and degradation pathways that are essential for maintaining amino acid homeostasis and providing metabolic intermediates.
L-Glutamine is a central player in nitrogen transport and metabolism. nih.gov The degradation of glutamine is initiated by the enzyme glutaminase, which converts glutamine to glutamate and ammonia. bsubcyc.orgbiocyc.org This reaction is crucial for providing glutamate for various metabolic pathways, including the urea (B33335) cycle for the disposal of excess nitrogen. Glutamate can be further metabolized to α-ketoglutarate, which can enter the tricarboxylic acid (TCA) cycle for energy production or serve as a precursor for the synthesis of other molecules. cellsignal.com
L-Serine can be degraded through several pathways. One major route is its conversion to pyruvate (B1213749) by the enzyme L-serine dehydratase. uniprot.org Pyruvate can then be used for gluconeogenesis to produce glucose, or it can be converted to acetyl-CoA and enter the TCA cycle. L-serine can also be converted to glycine, which has its own set of degradation pathways. scielo.br The catabolism of these amino acids is a key part of the body's ability to manage amino acid levels and generate energy and other essential metabolites.
| Amino Acid | Degradation Products | Metabolic Significance of Degradation |
| L-Glutamine | - Glutamate, ammonia, α-ketoglutarate. bsubcyc.orgcellsignal.combiocyc.org | - Provides nitrogen for the urea cycle. - Supplies intermediates for the TCA cycle. cellsignal.com |
| L-Serine | - Pyruvate, glycine. scielo.bruniprot.org | - Pyruvate can be used for gluconeogenesis or enter the TCA cycle. - Glycine enters its own specific metabolic pathways. |
Enzymatic Interactions and Biological Functions of L Glutaminyl L Serine
Interactions with Peptidases and Dipeptidases: Hydrolysis and Turnover
The metabolic fate of L-Glutaminyl-L-serine is primarily dictated by its interaction with various peptidases, enzymes that catalyze the cleavage of peptide bonds. Dipeptidases, a subclass of peptidases, are responsible for the hydrolysis of dipeptides into their constituent amino acids. The susceptibility of the glutaminyl-serine peptide bond to enzymatic cleavage ensures the release of L-glutamine and L-serine, making them available for cellular utilization.
Various peptidases exhibit specificities that suggest they can hydrolyze this compound. For instance, certain bacterial serine endopeptidases have shown a preference for cleaving peptide bonds at the carbonyl site of glutamine residues. Additionally, dipeptidyl peptidase I (DPPI), a lysosomal cysteine protease, displays broad substrate specificity and is known to efficiently hydrolyze dipeptides with small, hydrophilic residues like serine at the P2 position. While direct kinetic data on the turnover of this compound is not extensively documented, the ubiquitous nature and high catalytic efficiency of cellular dipeptidases suggest a rapid turnover rate in biological systems.
The hydrolysis of this compound is a critical step, as the intact dipeptide is not known to have significant biological activity itself. Instead, its primary function is to serve as a carrier and source of L-glutamine and L-serine. The table below summarizes the general characteristics of peptidases likely involved in the hydrolysis of this dipeptide.
| Enzyme Class | General Substrate Specificity | Potential Role in this compound Hydrolysis |
| Dipeptidases | Cleave dipeptides into amino acids | Primary enzymes responsible for the hydrolysis of this compound in various tissues. |
| Serine Endopeptidases | Some show preference for cleavage C-terminal to glutamine residues | May contribute to the breakdown of larger peptides containing the Gln-Ser sequence. |
| Dipeptidyl Peptidase I (DPPI) | Removes dipeptides from the N-terminus of proteins and peptides; prefers small, hydrophilic residues at the P2 position. | Could potentially hydrolyze this compound if it is the N-terminal dipeptide of a larger peptide. |
Functional Relationships with L-Glutamine and L-Serine Bioactivities
Upon hydrolysis, this compound releases L-glutamine and L-serine, which then participate in a wide array of metabolic and signaling pathways. The biological functions of the dipeptide are therefore intrinsically linked to the well-established roles of these two amino acids.
L-Glutamine is the most abundant amino acid in human plasma and plays a crucial role in various physiological processes:
Energy Metabolism: It is a key anaplerotic substrate for the tricarboxylic acid (TCA) cycle in rapidly dividing cells, such as enterocytes and cancer cells.
Nitrogen Transport: It serves as a major carrier of nitrogen between tissues.
Nucleotide Synthesis: The amide nitrogen of glutamine is essential for the synthesis of purines and pyrimidines.
Redox Homeostasis: It is a precursor for the synthesis of glutathione (B108866), a major intracellular antioxidant.
L-Serine is a non-essential amino acid with critical functions, particularly in the central nervous system:
Cell Proliferation: It is a vital precursor for the synthesis of nucleotides, sphingolipids, and other amino acids, making it essential for cell growth and proliferation nih.govnih.gov.
Neurotransmission: L-serine is a precursor to the neuromodulators D-serine and glycine (B1666218), which are co-agonists of the N-methyl-D-aspartate (NMDA) receptor nih.govnih.govfrontiersin.org.
One-Carbon Metabolism: It is a primary donor of one-carbon units for various biosynthetic pathways, including the synthesis of methionine and folate.
The provision of both L-glutamine and L-serine from the hydrolysis of this compound can therefore support a range of cellular functions, from energy production and biosynthesis to neurotransmission and antioxidant defense.
Modulation of Intracellular Signaling Cascades
While there is no direct evidence of this compound itself modulating intracellular signaling cascades, its constituent amino acids are known to influence key signaling pathways.
L-Glutamine has been shown to activate several signaling pathways, including:
mTORC1 Pathway: L-glutamine influx can trigger the activation of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation cellsignal.com.
MAPK Pathway: In intestinal epithelial cells, L-glutamine can activate mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and differentiation.
Calcium and cAMP Signaling: In enteroendocrine L cells, L-glutamine can induce an increase in intracellular calcium ([Ca2+]i) and cyclic AMP ([cAMP]i) concentrations, leading to the secretion of glucagon-like peptide-1 (GLP-1) nih.govbioscientifica.com.
L-Serine can influence signaling pathways through its metabolic products and direct actions:
NMDA Receptor Signaling: As a precursor to D-serine, L-serine plays a crucial role in modulating NMDA receptor activity, which is vital for synaptic plasticity, learning, and memory nih.gov.
PI3K/Akt/mTOR Pathway: L-serine has been shown to promote the proliferation and differentiation of neural stem cells, potentially through the activation of the PI3K/Akt/mTOR pathway frontiersin.org.
Glycine Receptor Activation: L-serine can act as an agonist at glycine receptors, which are inhibitory neurotransmitter receptors, thereby reducing neuronal excitability frontiersin.orgmdpi.com.
Therefore, the hydrolysis of this compound can provide the necessary precursors to influence these critical signaling networks, thereby impacting cellular function.
Roles in Cellular Growth, Differentiation, and Homeostatic Regulation
The contribution of this compound to cellular growth, differentiation, and homeostasis is mediated by the roles of L-glutamine and L-serine in these processes.
Cellular Growth and Proliferation:
L-Glutamine: The reliance of rapidly proliferating cells, including cancer cells, on glutamine as a key metabolic fuel is well-established cellsignal.comnih.gov. Glutamine depletion is associated with growth arrest and apoptosis nih.gov.
L-Serine: L-serine is essential for the de novo synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA, making it a critical component for cell proliferation nih.gov. In leukemia cells, both exogenous and endogenous serine are crucial for cell growth nih.gov.
Cellular Differentiation:
L-Serine: L-serine and its derived biomolecules play an important role in the survival and differentiation of neurons and glial cells nih.govfrontiersin.org. It can promote the differentiation of neural stem cells into oligodendrocytes frontiersin.org.
Homeostatic Regulation:
L-Glutamine: Glutamine is vital for maintaining the integrity of the intestinal mucosa and supporting immune cell function drugbank.com. It also plays a role in maintaining redox homeostasis through glutathione synthesis cellsignal.com.
L-Serine: De novo synthesis of L-serine is crucial for maintaining serine and glycine levels in the body and is vital for the proper formation and function of the mammalian central nervous system nih.gov.
The following table highlights the key contributions of L-glutamine and L-serine to these cellular processes.
| Cellular Process | Role of L-Glutamine | Role of L-Serine |
| Growth & Proliferation | - Anaplerotic substrate for TCA cycle- Nitrogen source for nucleotide synthesis- Activates mTORC1 pathway cellsignal.com | - Precursor for nucleotide synthesis- Essential for one-carbon metabolism- Supports proliferation of neural stem cells nih.govfrontiersin.org |
| Differentiation | - Supports differentiation of various cell types by providing energy and biosynthetic precursors. | - Promotes neuronal and glial cell differentiation- Can stimulate neural stem cells to differentiate into oligodendrocytes frontiersin.org. |
| Homeostasis | - Maintains intestinal barrier function- Fuel for immune cells- Precursor for glutathione synthesis cellsignal.comdrugbank.com | - Essential for CNS development and function nih.govnih.gov- Precursor for sphingolipid synthesis, important for cell membrane integrity nbinno.com |
Contributions to Neurotransmitter Metabolism and Synaptic Function
The hydrolysis of this compound is particularly relevant in the central nervous system, where both L-glutamine and L-serine are key players in neurotransmitter metabolism and synaptic function.
L-Glutamine is a central molecule in the glutamate-glutamine cycle, a critical pathway for neurotransmitter recycling in the brain:
Precursor to Neurotransmitters: In the brain, glutamine is the primary precursor for the synthesis of the major excitatory neurotransmitter, glutamate (B1630785), and the major inhibitory neurotransmitter, gamma-aminobutyric acid (GABA) cambridge.org.
Glutamate-Glutamine Cycle: After release from neurons, glutamate is taken up by astrocytes and converted to glutamine. This glutamine is then transported back to neurons to be reconverted into glutamate, thus completing the cycle and ensuring a continuous supply of neurotransmitter youtube.com.
L-Serine and its derivatives are crucial for synaptic function and plasticity:
Precursor to D-serine and Glycine: L-serine is the precursor for the synthesis of D-serine and glycine, both of which are essential co-agonists for the activation of NMDA receptors nih.govfrontiersin.org. NMDA receptor function is fundamental for synaptic plasticity, learning, and memory.
Neuroprotective Effects: L-serine can reduce neuroexcitotoxicity by activating inhibitory glycine receptors and may also have neuroprotective effects by promoting the survival of neurons nih.govmdpi.com.
Synaptic Stability: D-serine and its synthesizing enzyme, serine racemase, are associated with postsynaptic density protein 95 (PSD-95) and are important for the stability of glutamatergic synapses frontiersin.org.
The breakdown of this compound in the brain provides a direct supply of these crucial amino acids, thereby supporting the synthesis of key neurotransmitters and the modulation of synaptic activity.
Advanced Analytical Methodologies for L Glutaminyl L Serine Research
Chromatographic Separation Techniques for Dipeptide Isolation and Quantification
Chromatography is a cornerstone of dipeptide analysis, enabling the separation of L-Glutaminyl-L-serine from its constituent amino acids, synthetic precursors, and other related compounds. The choice of chromatographic method depends on the physicochemical properties of the dipeptide, such as its polarity, charge, and size.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of dipeptides due to its high resolution and sensitivity. hplc.eunih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality used for peptides like this compound. hplc.euresearchgate.net
In RP-HPLC, separation is based on the hydrophobic character of the analyte. This compound, being a polar molecule due to its free amino and carboxyl groups and the polar side chains of glutamine and serine, typically exhibits short retention times on non-polar stationary phases (e.g., C18). hplc.eumdpi.com The mobile phase usually consists of a mixture of water and a polar organic solvent, most commonly acetonitrile. sielc.comnih.gov To improve peak shape and resolution, ion-pairing agents such as trifluoroacetic acid (TPA) are often added to the mobile phase. hplc.eu
Detection is commonly achieved using UV spectrophotometry, typically at wavelengths around 200-220 nm where the peptide bond absorbs light. sielc.comsielc.com For enhanced sensitivity and selectivity, especially in complex biological samples, pre-column or post-column derivatization with fluorescent tags (e.g., o-phthaldialdehyde, OPA) can be employed, followed by fluorescence detection. sigmaaldrich.com
| Parameter | Common Specification | Rationale for this compound |
|---|---|---|
| Stationary Phase (Column) | C18 or C8 silica-based, wide-pore (e.g., 300 Å) | Provides sufficient hydrophobic interaction for retention of polar dipeptides. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent, improving peak shape and resolution. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic modifier used to elute the dipeptide from the column. |
| Elution Mode | Gradient elution (increasing %B) | Effectively separates compounds with varying polarities, including the dipeptide and potential impurities. |
| Detection | UV at 210-220 nm or Fluorescence (with derivatization) | Peptide bond absorbs in the low UV range; fluorescence offers higher sensitivity. |
Ion-Exchange and Thin-Layer Chromatography
Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. waters.comharvardapparatus.com This technique is highly effective for purifying peptides from mixtures. waters.comphenomenex.com this compound possesses both a free N-terminal amino group and a free C-terminal carboxyl group, as well as the side-chain amide of glutamine. Its net charge is dependent on the pH of the buffer.
At a pH below the isoelectric point (pI) of the dipeptide, it will carry a net positive charge and bind to a cation-exchange resin (e.g., those with sulfopropyl or carboxymethyl functional groups). waters.comthermofisher.com Conversely, at a pH above its pI, it will be negatively charged and bind to an anion-exchange column (e.g., with quaternary ammonium functional groups). harvardapparatus.comacs.org Elution is typically achieved by increasing the salt concentration (ionic strength) or by changing the pH of the mobile phase to neutralize the charge on the dipeptide, causing it to detach from the stationary phase. harvardapparatus.comphenomenex.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of amino acids and peptides. rsc.orglibretexts.org It can be used to monitor the progress of a synthesis reaction or to get a preliminary assessment of sample purity. rsc.orgnih.gov For this compound, a polar stationary phase such as silica gel or cellulose is typically used. reachdevices.com The mobile phase is a solvent system chosen to achieve differential migration of the dipeptide and its potential contaminants. interchim.com A common solvent system for amino acids and small peptides is a mixture of n-butanol, acetic acid, and water. reachdevices.com After development, the spots are visualized using a staining reagent, most commonly ninhydrin, which reacts with the primary amine group of the dipeptide to produce a characteristic purple or yellowish color. reachdevices.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes. libretexts.org
Spectroscopic Approaches for Dipeptide Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure and determining the three-dimensional conformation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the solution-state structure and dynamics of peptides. nih.govcnr.it Through various 1D and 2D NMR experiments, it is possible to obtain detailed information about the covalent bonding and the spatial arrangement of atoms in this compound. researchgate.nethmdb.ca
¹H NMR: The one-dimensional proton NMR spectrum provides information on the number and type of hydrogen atoms present. The chemical shifts of the α-protons, β-protons, and amide protons are characteristic of the amino acid residues and their local chemical environment.
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule, including the carbonyl carbons of the peptide bond and the carboxyl group. researchgate.netnih.gov
2D NMR Experiments: To resolve spectral overlap and establish connectivity, two-dimensional experiments are crucial.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, which helps in assigning protons within each amino acid residue. bmrb.io
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, allowing for the complete assignment of all protons belonging to a single amino acid residue. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and heteronuclei, such as ¹³C or ¹⁵N, aiding in the assignment of the carbon and nitrogen backbone. hmdb.canih.gov
ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (typically <5 Å), even if they are not directly connected by bonds. The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for calculating the 3D structure and determining the conformational preferences of the dipeptide in solution. nih.gov
By analyzing parameters such as chemical shifts, coupling constants (especially ³J(HN,Hα), which relates to the backbone dihedral angle φ), and NOE-derived distance restraints, a detailed model of the conformational ensemble of this compound can be constructed. cnr.ittemple.edu
| NMR Experiment | Information Obtained | Application to Dipeptide Structure |
|---|---|---|
| 1D ¹H and ¹³C | Chemical shifts of individual protons and carbons. | Provides a fingerprint of the molecule and confirms the presence of expected functional groups. researchgate.netbmrb.io |
| 2D COSY/TOCSY | Through-bond proton-proton connectivities. | Assigns all protons within the glutamine and serine residues. nih.gov |
| 2D HSQC | Direct one-bond proton-heteroatom (¹³C, ¹⁵N) correlations. | Assigns backbone and side-chain carbons and nitrogens. hmdb.ca |
| 2D ROESY/NOESY | Through-space proton-proton correlations (distance restraints). | Determines the 3D conformation and folding of the dipeptide in solution. nih.gov |
Mass Spectrometry (MS) in Dipeptide Identification and Fragmentation Studies
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. genosphere-biotech.com For thermolabile molecules like peptides, "soft" ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed. genosphere-biotech.comnih.gov
ESI-MS is particularly well-suited for peptide analysis and can be directly coupled with HPLC (LC-MS). nih.gov This technique generates multiply charged ions from analytes in solution, allowing for the analysis of molecules on mass spectrometers with a limited mass-to-charge (m/z) range. nih.govacs.org For a small dipeptide like this compound (Molecular Weight: 233.22 g/mol ), the primary ion observed in positive ion mode would be the protonated molecule, [M+H]⁺, at an m/z corresponding to its molecular weight plus the mass of a proton. genosphere-biotech.comeuropeanpharmaceuticalreview.com
Tandem mass spectrometry (MS/MS) is used for structural elucidation. In this technique, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds, primarily the peptide bond. researchgate.netacs.org The resulting fragment ions provide sequence information. Common fragment ions for peptides include b-ions (containing the N-terminus) and y-ions (containing the C-terminus). ucsf.edu
For this compound (Gln-Ser), the expected fragmentation would yield:
b₁ ion: Corresponding to the Gln residue.
y₁ ion: Corresponding to the Ser residue.
Furthermore, characteristic fragmentation patterns for specific amino acid residues can be observed. Protonated peptides containing glutamine often show a characteristic loss of ammonia (NH₃) from the side chain under CID conditions. researchgate.netnih.gov This specific fragmentation can serve as a diagnostic marker for the presence of glutamine in the peptide sequence. researchgate.net
Emerging Biosensor Technologies for Amino Acid and Dipeptide Detection
While traditional analytical methods provide comprehensive data, there is a growing interest in developing rapid, portable, and highly sensitive biosensors for real-time detection of amino acids and dipeptides. bit.edu.cnnih.gov These technologies often rely on biological recognition elements coupled with a signal transducer. mdpi.comamrita.edu
Enzymatic Biosensors: These sensors utilize enzymes that specifically react with the target analyte. For example, a biosensor for L-glutamine could be based on the enzyme glutaminase, which catalyzes the hydrolysis of glutamine to glutamate (B1630785) and ammonia. nih.govsemanticscholar.org The change in concentration of the product (e.g., ammonia) or a cofactor can be measured electrochemically. A similar principle could be adapted for this compound by using a specific dipeptidase.
Electrochemical Biosensors: These devices measure changes in electrical properties (current, potential, impedance) resulting from the interaction between the analyte and a biorecognition element immobilized on an electrode surface. bit.edu.cnmdpi.comresearchgate.net Peptides themselves can be used as the biorecognition element to capture specific target molecules. mdpi.comamrita.edu Conversely, engineered receptors or aptamers could be developed to specifically bind this compound, leading to a measurable electrochemical signal.
Optical and Potentiometric Biosensors: Other emerging technologies include optical sensors that measure changes in fluorescence or absorbance upon binding, and potentiometric sensors, such as those using silicon nanowires, which detect pH changes resulting from enzymatic reactions in real-time. semanticscholar.orgtechnologynetworks.com A recently developed fluorescent sensor protein named Q-SHINE, based on ligand-induced protein assembly, has shown high selectivity and sensitivity for glutamine, demonstrating the potential of protein-based sensors for amino acid and potentially dipeptide detection. technologynetworks.com
These biosensor technologies promise to enable on-site and continuous monitoring of this compound in various applications, from bioprocess control to clinical diagnostics. ist-ag.com
Structural Biology and Computational Studies of L Glutaminyl L Serine
Conformational Dynamics and Molecular Simulations of the Dipeptide Structure
The three-dimensional structure of L-Glutaminyl-L-serine is not static; rather, it exists as an ensemble of interconverting conformers in solution. Understanding these conformational dynamics is crucial for elucidating its function. Molecular dynamics (MD) simulations are a primary tool for this purpose, allowing researchers to model the motion of atoms and molecules over time. nih.gov
MD simulations of dipeptides, such as those containing glycine (B1666218) and serine, have been used to investigate their structural behavior in solution. These studies reveal that even short peptides can adopt a variety of conformations, from extended to more compact, folded structures. aip.org For this compound, simulations would typically be initiated from a set of starting structures, and the trajectory of each atom would be calculated over time based on a chosen force field. The resulting trajectories provide a detailed picture of the dipeptide's flexibility, identifying the most populated conformational states and the energetic barriers between them.
Key dihedral angles within the this compound backbone (φ, ψ) and side chains (χ) are monitored during these simulations to map the accessible conformational space. The Ramachandran plot, a staple in protein structural analysis, can be adapted to visualize the distribution of backbone dihedral angles, revealing preferences for certain secondary structure elements, even in a molecule as small as a dipeptide.
| Parameter | Description | Typical Range (degrees) |
| φ (phi) | Dihedral angle around the N-Cα bond | -180 to +180 |
| ψ (psi) | Dihedral angle around the Cα-C' bond | -180 to +180 |
| χ1 (chi1) | Dihedral angle of the glutamine side chain | -180 to +180 |
| χ2 (chi2) | Dihedral angle of the glutamine side chain | -180 to +180 |
| χ3 (chi3) | Dihedral angle of the glutamine side chain | -180 to +180 |
| χ'1 (chi'1) | Dihedral angle of the serine side chain | -180 to +180 |
This table outlines the principal dihedral angles that define the conformation of this compound. The actual preferred ranges would be determined through computational energy calculations and molecular dynamics simulations.
Computational Modeling of Dipeptide-Target Interactions
A primary goal of studying this compound is to understand how it interacts with biological targets, such as receptors or enzymes. Computational modeling, particularly molecular docking and molecular dynamics simulations of the dipeptide-target complex, is instrumental in this endeavor. nih.gov
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. researchgate.net For this compound, this would involve docking various conformers of the dipeptide into the binding site of a target protein. The process generates a series of potential binding poses, which are then scored based on factors like shape complementarity and intermolecular forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces.
Following docking, MD simulations of the most promising dipeptide-target complexes can be performed to assess their stability and to refine the binding mode. These simulations provide a dynamic view of the interaction, revealing how the dipeptide and the target protein adapt to each other's presence. mdpi.com Analysis of these simulations can identify key amino acid residues in the target's binding pocket that form lasting interactions with the this compound molecule.
| Interaction Type | Potential Residues in Target | This compound Moiety Involved |
| Hydrogen Bond Donor | Asp, Glu, Ser, Thr | Amide groups, Serine hydroxyl |
| Hydrogen Bond Acceptor | Asn, Gln, His, Ser, Thr | Carbonyl groups, Glutamine amide, Serine hydroxyl |
| Electrostatic (Ionic) | Asp, Glu, Lys, Arg, His | N-terminus (NH3+), C-terminus (COO-) |
| Hydrophobic | Ala, Val, Leu, Ile, Phe, Trp | Methylene groups in Glutamine side chain |
This table illustrates the potential types of non-covalent interactions that could be modeled between this compound and a hypothetical protein target. The specific residues and moieties would be identified through docking and MD simulations.
Free energy calculations, such as those based on Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods, can be applied to the simulation trajectories to estimate the binding affinity of this compound for its target. These calculations provide a quantitative measure of the strength of the interaction.
Quantitative Structure-Activity Relationship (QSAR) Analyses in Dipeptide Functional Design
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rsc.org While QSAR is often applied to large datasets of diverse molecules, its principles can be adapted for the functional design of dipeptides like this compound.
In the context of dipeptide design, a QSAR study would typically involve a set of related dipeptides with known activities. For each dipeptide, a series of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. scientific.net
For this compound and its analogues, relevant descriptors could include:
Topological descriptors: Molecular weight, number of rotatable bonds.
Electronic descriptors: Dipole moment, partial charges on atoms.
Hydrophobic descriptors: LogP (octanol-water partition coefficient).
3D descriptors: Molecular surface area, volume.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that relates the descriptors to the observed biological activity. acs.orgresearchgate.net
A hypothetical QSAR model for a series of dipeptides might take the form:
Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where c0, c1, c2, ... are coefficients determined by the regression analysis.
Such a model, once validated, can be used to predict the activity of novel dipeptides that have not yet been synthesized or tested. This allows for the in silico screening of virtual libraries of dipeptides, prioritizing the most promising candidates for further experimental investigation. The insights gained from the QSAR model can also guide the rational design of new dipeptides with enhanced activity by indicating which structural features are most important for the desired function. The PepQSAR database is a valuable resource that provides data on amino acid descriptors and QSAR models for various bioactive peptides. uestc.edu.cn
Emerging Research Avenues and Future Directions for L Glutaminyl L Serine
Metabolic Engineering Strategies for Enhanced Dipeptide Production and Biotransformation
The industrial production of specific dipeptides like L-Glutaminyl-L-serine is an area of growing interest. While direct metabolic engineering of microorganisms for Gln-Ser overproduction is not yet widely reported, strategies applied to its constituent amino acids, particularly L-serine, offer a clear blueprint.
Precursor Supply Enhancement: Metabolic engineering has been successfully used to increase the fermentative production of L-serine in microorganisms like Corynebacterium glutamicum and Escherichia coli. mitoproteome.orgdokumen.pubgoogle.com These efforts typically involve:
Pathway Upregulation: Enhancing the expression of key enzymes in the L-serine biosynthesis pathway, such as 3-phosphoglycerate (B1209933) dehydrogenase (serA), phosphoserine aminotransferase (serC), and phosphoserine phosphatase (serB). mitoproteome.orgdokumen.pub
Blocking Competing Pathways: Deleting or attenuating genes that divert L-serine into other metabolic routes, such as its conversion to glycine (B1666218) or pyruvate (B1213749). dokumen.pubgoogle.com
Deregulation of Feedback Inhibition: Modifying enzymes like 3-phosphoglycerate dehydrogenase to make them resistant to feedback inhibition by L-serine, thereby allowing for its accumulation. google.com
These same principles could be applied to engineer strains that not only overproduce L-glutamine and L-serine but also possess an enhanced capacity to link them, creating a cellular factory for this compound.
Enzymatic Synthesis and Biotransformation: Beyond whole-cell fermentation, enzymatic methods present a promising avenue for Gln-Ser synthesis. This involves using isolated enzymes or proteins with dipeptide-synthesizing activity to catalyze the formation of the peptide bond between L-glutamine and L-serine. google.com Patents have been filed for methods to produce dipeptides using proteins with demonstrated dipeptide synthesis activity. google.com Furthermore, research into protease-catalyzed peptide synthesis, where enzymes like TEV protease or thrombin recognize and cleave specific sequences (which can include Gln-Ser), could be reversed under specific conditions for synthesis. acs.orgresearchgate.net
A frontier in biotransformation involves the development of artificial metalloenzymes, which combine the selectivity of enzymes with the catalytic power of metals. nih.gov While not yet applied to Gln-Ser directly, these systems are capable of highly specific reactions and could be designed to facilitate dipeptide formation.
| Strategy | Approach | Target Organism/System | Potential for Gln-Ser |
| Metabolic Engineering | Upregulation of L-serine pathway genes (serA, serC, serB) | Corynebacterium glutamicum, E. coli | Increase precursor availability. mitoproteome.orggoogle.com |
| Blocking L-serine degradation pathways | C. glutamicum | Prevent loss of the serine precursor. google.com | |
| Engineering L-serine pathway for glutathione (B108866) (tripeptide) production | Saccharomyces cerevisiae | Demonstrates principle of engineering precursor pathways for peptide synthesis. ahajournals.org | |
| Enzymatic Synthesis | Use of proteins with dipeptide synthesis activity | In vitro / Cell-free systems | Direct, controlled synthesis of the dipeptide. google.com |
| Biotransformation | Artificial metalloenzyme catalysis | In vitro systems | Novel catalytic routes for peptide bond formation. nih.gov |
Systems Biology and Omics-Based Approaches to Unravel Dipeptide Network Roles
Systems biology, powered by "omics" technologies (metabolomics, proteomics, transcriptomics), provides the tools to understand the role of molecules like this compound within the complex network of a cell or organism. researchgate.netmdpi.com
Metabolomic Footprinting: this compound is a known metabolite, cataloged in databases such as the Human Metabolome Database (HMDB) and the Metabolomics Workbench. mdpi.com Advanced analytical platforms, such as those based on mass spectrometry, are capable of quantifying hundreds of metabolites from biological samples. biorxiv.org Studies have specifically tracked the levels of the precursor amino acids, glutamine and serine, in the plasma of heart failure patients and in extracts of industrially relevant bacteria, demonstrating the capability to monitor the building blocks of this dipeptide in complex biological contexts. biorxiv.orgsigmaaldrich.com Future targeted metabolomics studies could explicitly track this compound itself to correlate its levels with different physiological or disease states.
Uncovering Functional Roles with Transcriptomics: A fascinating intersection of systems biology and molecular biology has revealed a "nascent peptide code" where the sequence of a growing peptide chain can influence the stability of its own messenger RNA (mRNA). researchgate.net In a large-scale screen, a repeating Gln-Ser dipeptide sequence, (Gln-Ser)8, was used as a control and shown to have a neutral effect on mRNA stability compared to other dipeptide sequences that caused significant destabilization. researchgate.net This type of large-scale analysis suggests that specific dipeptide motifs can have profound regulatory roles at the translational level. Future studies could explore whether single Gln-Ser motifs within proteins have more subtle but significant roles in regulating gene expression or protein translation speeds.
| Omics Approach | Research Finding | Implication for this compound |
| Metabolomics | Gln-Ser is a recognized metabolite (HMDB0028806). mdpi.com | Can be included as a target in future metabolomics studies. |
| Precursors (Gln, Ser) are routinely quantified in complex samples like human plasma. biorxiv.org | Demonstrates feasibility of tracking the dipeptide and its metabolic context. | |
| Transcriptomics / Systems Biology | A repeating (Gln-Ser)8 sequence was shown to be part of a "nascent peptide code" influencing mRNA stability. researchgate.net | Suggests a direct role for the dipeptide sequence in the fundamental process of translation regulation. |
Interdisciplinary Research Integrating Peptide Chemistry with Cellular and Molecular Biology
The synergy between peptide chemistry and biology is crucial for unlocking the function and application of dipeptides. This involves synthesizing specialized chemical tools to probe biological questions and understanding how specific dipeptide sequences are recognized and used by cellular machinery.
Advanced Peptide Chemistry for Research: Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry. However, the synthesis of certain peptide sequences can be hampered by aggregation. To overcome this, specialized chemical building blocks have been developed. One such tool is Fmoc-Gln(Trt)-Ser(psiMe,Mepro)-OH, a pseudoproline dipeptide. acs.org This chemically modified Gln-Ser unit is used during SPPS to disrupt secondary structures that lead to aggregation, thereby improving the quality and yield of the final synthetic peptide. acs.org This represents a direct application of advanced peptide chemistry to the Gln-Ser motif, enabling the creation of complex peptides for further biological study.
The Dipeptide in Molecular Recognition: In the realm of molecular and cellular biology, specific amino acid sequences act as signals for recognition, modification, or cleavage.
Enzymatic Cleavage: The Gln-Ser junction can serve as a cleavage site for specific proteases. For example, the protease from encephalomyocarditis virus is known to process viral polyproteins at Gln-Ser pairs. Understanding these recognition events is key to deciphering viral replication and protein processing.
Protein Function and Regulation: The presence of a Gln-Ser motif within a protein can be critical for its function. The small GTPase Arf6, which is involved in structuring the plasma membrane and cell signaling, contains a unique Gln-Ser sequence that helps distinguish it from other members of its family, hinting at a specialized role. ahajournals.org Similarly, histone proteins, which are central to chromatin structure and gene regulation, are rich in polar residues like glutamine and serine, and synthetic peptides containing these are used to study the biochemistry of histone modifications.
This interdisciplinary approach—using chemical synthesis to create tools that illuminate biological function—is a powerful paradigm for future research into the specific roles of the this compound motif in health and disease.
Q & A
Q. How to ensure reproducibility when publishing studies on this compound?
- Methodological Answer :
- Detailed protocols : Specify synthesis routes, storage conditions, and assay parameters (e.g., buffer composition, incubation times).
- Data transparency : Share raw HPLC/MS files and statistical scripts via repositories like Zenodo.
- Replication studies : Collaborate with independent labs to validate key findings. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
